molecular formula C8H12O2 B7800947 Ethyl sorbate CAS No. 5941-48-0

Ethyl sorbate

Cat. No.: B7800947
CAS No.: 5941-48-0
M. Wt: 140.18 g/mol
InChI Key: OZZYKXXGCOLLLO-TWTPFVCWSA-N
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Description

Ethyl sorbate (ethyl 2,4-hexadienoate) is an ester derived from sorbic acid, a widely used food preservative. It serves multiple roles, including as a flavoring agent in fermented products (e.g., wines, doubanjiang) , a preservative in disinfectants , and a substrate in organic synthesis (e.g., bromination and hydroformylation reactions) . Its antimicrobial properties, though weaker than other sorbate derivatives, are enhanced when combined with ethanol or potassium sorbate . This compound’s physicochemical properties, such as moderate lipophilicity and controlled evaporation rates, make it suitable for applications requiring targeted release .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2E,4E)-hexa-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3/b5-3+,7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZYKXXGCOLLLO-TWTPFVCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883712
Record name 2,4-Hexadienoic acid, ethyl ester, (2E,4E)-
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; warm, fruity aroma
Record name Ethyl sorbate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; miscible in oils, soluble (in ethanol)
Record name Ethyl sorbate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.936-0.939
Record name Ethyl sorbate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1169/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2396-84-1, 5941-48-0
Record name Ethyl sorbate
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Record name Ethyl sorbate
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Record name ETHYL SORBATE
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Record name 2,4-Hexadienoic acid, ethyl ester, (2E,4E)-
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Record name 2,4-Hexadienoic acid, ethyl ester, (2E,4E)-
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Record name Ethyl hexa-2,4-dienoate
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Record name ETHYL SORBATE
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Record name Ethyl sorbate
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Preparation Methods

Chemical Reactions Analysis

Ethyl sorbate undergoes various chemical reactions, including:

Scientific Research Applications

Food Industry

Ethyl sorbate is primarily recognized for its role as a food preservative. It effectively inhibits the growth of various microorganisms, including bacteria, yeasts, and molds. The antimicrobial activity is attributed to its ability to interact with microbial cell membranes, leading to cell death through leakage of cellular contents .

Case Study: Use in Sparkling Wine

A study examined the efficacy of sorbic acid as a preservative in sparkling wine produced via the Charmat method. While effective at inhibiting yeast growth, the addition of sorbic acid led to the formation of this compound, which imparted an undesirable odor after six months of storage, making it unsuitable for sparkling wines .

Pharmaceutical Applications

This compound's biocompatibility and antimicrobial properties make it a candidate for pharmaceutical applications. Research has shown that it can enhance the antimicrobial spectrum while maintaining safety profiles compared to other preservatives like potassium sorbate .

Comparative Biocompatibility Studies

A comparative study assessed the cytotoxicity of various sorbate derivatives on Caco-2 cells. This compound demonstrated lower cytotoxicity compared to isopropyl sorbate and potassium sorbate, indicating its potential as a safer alternative in pharmaceutical formulations .

Material Science

In materials science, this compound serves as a monomer for producing biodegradable polymers. Research indicates that copolymers formed from this compound exhibit desirable thermal properties and degradation profiles under specific conditions .

Case Study: Degradable Polymers

A study reported on alternating copolymers synthesized from alkyl sorbates and oxygen. These polymers showed promise as a new class of degradable materials with applications in environmental sustainability .

Cosmetic Applications

This compound has been investigated for its transdermal penetration properties in cosmetic formulations. Studies have shown that it can enhance skin retention and permeation of active ingredients when used in formulations designed for skin application .

Summary Table: Applications of this compound

Application AreaKey FindingsReferences
Food PreservationInhibits growth of bacteria, yeasts, molds; effective but can lead to undesirable odors in wines
PharmaceuticalsLower cytotoxicity compared to other preservatives; potential for enhanced antimicrobial spectrum
Material ScienceUsed in biodegradable polymers; favorable thermal properties
Cosmetic FormulationsEnhances transdermal penetration and skin retention

Mechanism of Action

The mechanism of action of ethyl sorbate involves its interaction with microbial cells. It is believed that only the nonionized form of sorbate can enter the cells, where it disrupts cellular processes and inhibits microbial growth. Specific signaling pathways sense the presence of sorbate ions and upregulate defense mechanisms .

Comparison with Similar Compounds

Cytotoxicity Profile

Ethyl sorbate exhibits intermediate cytotoxicity among sorbate derivatives. Key findings include:

  • MTT Assay : this compound and sorbic acid showed IC₅₀ values <0.045% w/w, while isopropyl sorbate had an IC₅₀ of 0.32% w/w. Potassium sorbate was the least toxic (IC₅₀ >0.75% w/w) .
  • Flow Cytometry: Isopropyl sorbate caused 68% cell death, significantly higher than this compound (28%) and potassium sorbate. This is attributed to isopropyl sorbate’s higher lipophilicity and non-pH-dependent membrane permeability .

Table 1: Cytotoxicity of Sorbate Derivatives

Compound IC₅₀ (MTT Assay) Cell Death (Flow Cytometry)
This compound <0.045% w/w 28%
Isopropyl sorbate 0.32% w/w 68%
Potassium sorbate >0.75% w/w 10%
Sorbic acid <0.045% w/w 28%
Antimicrobial Activity
  • Bacteria/Fungi : Isopropyl sorbate showed superior activity against S. aureus, E. coli, and C. albicans, while this compound exceeded sorbic acid only against E. coli and C. albicans .
  • Synergism: Combining this compound with ethanol or potassium sorbate enhances antimicrobial effects, particularly in meat and silage preservation .

Table 2: Antimicrobial Efficacy Against Common Pathogens

Compound S. aureus E. coli C. albicans
This compound Low Moderate Moderate
Isopropyl sorbate High High High
Potassium sorbate Low Low Low
Sorbic acid Moderate Moderate Moderate
Role in Food and Agriculture
  • Silage Preservation: this compound inhibits yeast growth, reducing ethanol and ethyl ester formation in high-moisture corn silage. However, potassium sorbate is more effective at improving aerobic stability .
  • Flavor Impact : In wines and fermented pastes, this compound negatively affects aromas like "green bell pepper" and "fresh wood," unlike ethyl lactate or ethyl acetate, which contribute positively .

Table 3: Impact on Fermentation Byproducts

Compound Ethanol Inhibition Ethyl Ester Inhibition Aroma Influence
This compound Moderate Moderate Negative
Potassium sorbate High High Neutral
Sodium benzoate High High Neutral

Biological Activity

Ethyl sorbate, a fatty acid ester formed from the reaction between sorbic acid and ethanol, has garnered significant attention due to its diverse biological activities, particularly its antimicrobial properties. This article explores the biological activity of this compound, focusing on its antimicrobial effectiveness, biocompatibility, and potential applications in various fields.

This compound is characterized by the chemical formula C8H14O2\text{C}_8\text{H}_{14}\text{O}_2 and is known for its pleasant fruity aroma, making it a popular choice in the food and fragrance industries. The compound's structure includes a conjugated double bond system that plays a crucial role in its biological activity, particularly in disrupting microbial cell membranes .

Antimicrobial Activity

Mechanism of Action

The antimicrobial properties of this compound are primarily attributed to its ability to disrupt the cell membranes of bacteria and fungi. The conjugated double bonds interact with lipid bilayers, leading to increased permeability and eventual cell lysis. This mechanism has been demonstrated through various studies examining its efficacy against a range of microorganisms.

Comparative Studies

A study comparing the antimicrobial effects of this compound with other sorbate derivatives revealed significant differences in their effectiveness. The following table summarizes the IC50 values obtained from MTT assays for different compounds:

CompoundIC50 Value (w/w)
This compound<0.045%
Sorbic Acid<0.045%
Isopropyl Sorbate0.32%
Potassium Sorbate>0.75%

These results indicate that this compound exhibits strong antimicrobial activity, comparable to that of sorbic acid but more effective than potassium sorbate .

Biocompatibility Studies

In addition to its antimicrobial properties, this compound has been evaluated for its biocompatibility. In vitro studies using Caco-2 cells assessed cell viability through various assays, including MTT and Neutral Red assays. The findings showed that while this compound is effective against pathogens, it also maintains a favorable safety profile for human cells:

  • MTT Assay Results : this compound demonstrated low cytotoxicity at concentrations below 0.045% w/w.
  • Flow Cytometry Analysis : Results indicated minimal necrosis or apoptosis at effective antimicrobial concentrations .

Case Studies and Applications

This compound's unique properties make it suitable for various applications:

  • Food Preservation : Its potent antimicrobial activity allows for extended shelf life in food products without compromising safety.
  • Pharmaceuticals : this compound can serve as an effective preservative in liquid formulations, reducing microbial contamination risks.
  • Cosmetics : Due to its pleasant aroma and antimicrobial properties, it is an attractive ingredient in personal care products.

Q & A

Q. What are the key structural and molecular characteristics of ethyl sorbate, and how do they influence its reactivity?

this compound (C₈H₁₂O₂) is an ester of sorbic acid, with a conjugated diene system (2E,4E-hexadienoate) that confers UV absorption and reactivity in Diels-Alder reactions . Its molecular weight (140.18 g/mol) and IUPAC name (ethyl (2E,4E)-2,4-hexadienoate) are critical for spectral identification (e.g., GC-MS, IR). The stereochemistry affects antimicrobial activity, as the (E,E)-isomer is more stable and bioactive compared to other stereoisomers .

Q. How can this compound be synthesized efficiently at the laboratory scale?

A validated method involves acid-catalyzed esterification using supported p-toluenesulfonic acid (PTSA) on montmorillonite. Key steps:

  • Catalyst preparation : Acid-activated montmorillonite is impregnated with PTSA (25–35% w/w) via stirring and vacuum drying, achieving 33–37% loading .
  • Reaction conditions : Mix sorbic acid with ethanol in a molar ratio of 1:3, add 5–10% catalyst (w/w), and reflux at 70–80°C for 4–6 hours. Monitor conversion via TLC or GC.
  • Product purification : Filter the catalyst, neutralize, and distill under reduced pressure to isolate this compound (yield: 85–92%, purity >95%) .

Q. What is the mechanism of this compound’s antimicrobial activity, and how does pH affect its efficacy?

this compound inhibits microbial growth by disrupting cell membrane integrity and inactivating enzymes (e.g., dehydrogenases). Its undissociated form is more effective at pH < 6.0, as protonation enhances membrane permeability. Above pH 6.5, activity diminishes due to ionization. Studies show stronger inhibition against catalase-positive bacteria (e.g., Bacillus spp.) and fungi (e.g., Aspergillus) compared to lactic acid bacteria, which can metabolize it into this compound derivatives .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for this compound synthesis to minimize side reactions?

Advanced optimization requires:

  • Catalyst characterization : Use BET analysis to confirm montmorillonite’s surface area (>200 m²/g) and XRD to verify PTSA dispersion .
  • Kinetic studies : Conduct time-course GC-MS to identify intermediates (e.g., sorbic acid anhydride) and model reaction rates.
  • Recycling tests : Reuse the catalyst for 5–10 cycles; a >10% drop in yield indicates leaching, addressed by adjusting PTSA loading or support activation .

Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy of this compound across studies?

Contradictions arise from strain-specific tolerance (e.g., Zygosaccharomyces rouxii resistance via lipid membrane adaptation) or metabolite interference (e.g., this compound degradation by Lactobacillus). Mitigation approaches:

  • Standardized testing : Use CLSI M07-A10 broth microdilution with pH-controlled media.
  • Metabolite profiling : Employ LC-MS to quantify this compound degradation products (e.g., 4-hexenoic acid) during assays .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., fermented foods), and how are they addressed?

Challenges include co-elution with esters (e.g., ethyl acetate) and matrix interference. Solutions:

  • GC-MS parameters : Use a DB-5MS column (30 m × 0.25 mm), splitless injection, and SIM mode for m/z 140 (molecular ion) and 95 (base peak).
  • Sample prep : Solid-phase extraction (C18 cartridges) with 70% methanol elution reduces lipids/proteins .

Q. How does this compound’s biocompatibility compare to other sorbate derivatives in pharmaceutical applications?

Comparative studies using MTT and Neutral Red assays show this compound has higher cytotoxicity (IC₅₀ <0.045% w/w) than potassium sorbate (IC₅₀ >0.75% w/w). Flow cytometry reveals membrane damage in fibroblasts at 0.1% w/w. For safer use, combine with biocompatible carriers (e.g., cyclodextrins) or limit concentrations to <0.01% in topical formulations .

Q. What experimental designs assess the sensory impact of this compound in food preservation?

  • Threshold determination : Train sensory panels to detect this compound in model systems (e.g., wine) using triangle tests. Reported thresholds: 130 mg/L (wine) .
  • Volatile analysis : HS-SPME-GC-MS quantifies this compound and off-flavor metabolites (e.g., 1,3-pentadiene) .

Methodological Guidance

  • Data interpretation : Use ANOVA to compare catalytic yields across batches or antimicrobial efficacy between strains.
  • Ethical considerations : Adhere to OECD 423 guidelines for cytotoxicity testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl sorbate
Reactant of Route 2
Reactant of Route 2
Ethyl sorbate

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